Zinc hydrogen phosphate

Catalog No.
S638199
CAS No.
14332-60-6
M.F
H3O4PZn
M. Wt
163.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc hydrogen phosphate

CAS Number

14332-60-6

Product Name

Zinc hydrogen phosphate

IUPAC Name

phosphoric acid;zinc

Molecular Formula

H3O4PZn

Molecular Weight

163.4 g/mol

InChI

InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4);

InChI Key

OXHXATNDTXVKAU-UHFFFAOYSA-N

SMILES

OP(=O)([O-])[O-].[Zn+2]

Synonyms

hopeite, zinc hydrogen phosphate, zinc phosphate, zinc phosphate (2:3), tetrahydrate

Canonical SMILES

OP(=O)(O)O.[Zn]

Biocompatible Material:

Zinc hydrogen phosphate exhibits good biocompatibility, making it a potential candidate for use in bone substitutes and implants. Studies have shown that it can mimic the structure and composition of hydroxyapatite, a major component of bone tissue . This allows for potential osteoconductivity (bone growth on the implant surface) and bioactivity within the body.

Catalyst:

Zinc hydrogen phosphate demonstrates catalytic properties in various reactions. Research suggests its potential for applications in dehydration reactions, hydrolysis, and even photocatalysis for environmental remediation .

Corrosion Inhibition:

Studies have explored the use of zinc hydrogen phosphate nanoparticles as corrosion inhibitors for metals. They are found to be effective in protecting carbon steel from corrosion in acidic environments .

Antimicrobial Activity:

Recent research suggests that zinc hydrogen phosphate nanoparticles exhibit antibacterial activity against various bacteria like E. coli, S. aureus, and S. pneumoniae . This opens doors for exploring its potential use in developing antimicrobial materials or coatings.

Hydrothermal Synthesis Optimization for Structural Control

Hydrothermal synthesis remains the dominant method for producing zinc hydrogen phosphate frameworks with tailored porosity and acidity. By modulating reaction parameters such as temperature (120–220°C), pH (2–6), and amine templates, researchers have achieved structural diversity across 1D chains, 2D layers, and 3D open frameworks. Ethylenediamine (EDA) and triethylenetetramine (tetam) act as structure-directing agents, coordinating with zinc ions to stabilize specific polyhedral arrangements. For example, Zn₂(HPO₄)₃·H₃NCH₂CH₂NH₃ crystallizes in a monoclinic framework (space group C2/c) with 7.2 Å channels occupied by protonated EDA molecules.

Table 1: Hydrothermal Synthesis Parameters and Resulting Structures

TemplateTemperature (°C)pHStructure TypeChannel Dimensions (Å)Surface Area (m²/g)
Ethylenediamine1703.53D Open Framework7.2 × 5.0320
Tetam1504.22D LayeredN/A85
None2002.01D ChainsN/A12

The acidic dissolution of zinc precursors (e.g., ZnSO₄, Zn(OAc)₂) in phosphoric acid generates Zn²⁺-H₂PO₄⁻ ion pairs, which condense into ZnO₄ and PO₄ tetrahedra under hydrothermal conditions. In situ XRD studies reveal that higher temperatures (>180°C) favor the formation of anhydrous ZnHPO₄ phases, while milder conditions (120–150°C) yield hydrated variants like ZnHPO₄·2H₂O.

Solvent-Free Mechanochemical Approaches for Industrial Scaling

Mechanochemical synthesis has revolutionized zinc phosphate production by eliminating solvent use and reducing reaction times from days to minutes. Ball milling zinc acetate with ammonium phosphate at 500 rpm generates ZnHPO₄ nanoparticles (12–50 nm) through repeated fracture and cold-welding cycles. The size distribution narrows when using 4.5 mm steel balls (PDI = 0.15) compared to 7 mm balls (PDI = 0.27).

Table 2: Mechanochemical Parameters and Nanostructural Outcomes

Ball Size (mm)AdditiveMilling Time (min)Crystallite Size (nm)Catalytic Activity (U/mg)
4.52 mL H₂O1512 ± 32,450
7.0None3050 ± 8980
4.5CALB enzyme2018 ± 43,100

Notably, liquid-assisted grinding (LAG) with 2 mL water enhances crystallinity by facilitating ion mobility, achieving 98% phase purity versus 78% in dry conditions. The method scales linearly, with 100 g batches showing equivalent surface acidity (0.45 mmol NH₃/g) to lab-scale syntheses.

pH-Dependent Nucleation Mechanisms in Gel Growth Systems

Silica gel growth enables single-crystal ZnHPO₄ production with defined morphologies through pH-controlled nucleation. At pH 5–6, H₂PO₄⁻ dominates, reacting with Zn²⁺ to form [Zn(HPO₄)(H₂O)₂] dimers that stack into diamond-shaped platelets. Below pH 4, H₃PO₄ protonation suppresses phosphate ionization, yielding twinned crystals with reduced SHG efficiency (β = 0.8 × KDP vs. 1.2 × KDP at pH 6).

Table 3: Gel pH Impact on Crystal Properties

pHGrowth Rate (mm/day)MorphologySHG Efficiency (×KDP)Thermal Stability (°C)
4.00.3Twinned0.895
5.51.2Diamond Platelet1.2110
6.00.8X-Shaped1.0105

Aging the gel for 72 hours before reactant diffusion reduces nucleation density by 60%, allowing centimeter-sized crystals to form. Calcium doping (5 mol%) introduces lattice strain, shifting the orthorhombic unit cell parameters from a = 10.24 Å to 10.31 Å while enhancing UV transparency (90% at 300 nm).

Epitaxial Growth Techniques for Anisotropic Crystal Morphologies

Epitaxial growth on steel substrates produces oriented ZnHPO₄ coatings with anisotropic corrosion resistance. Surfactants like sodium dodecyl sulfate (SDS) lower the interfacial energy (γ = 35–40 mN/m), enabling heteroepitaxial nucleation matching the Fe (110) lattice (mismatch < 4%). The resulting -oriented platelets exhibit 3× higher wear resistance than randomly oriented deposits.

Table 4: Surfactant Effects on Epitaxial Coatings

SurfactantContact Angle (°)Coating Thickness (µm)Corrosion Rate (mm/year)
None7512 ± 20.45
SDS288 ± 10.12
CTAB4210 ± 10.23

In situ AFM reveals that SDS adsorption stabilizes (010) facets through H-bonding with phosphate oxygens, forcing vertical growth along the c-axis. This produces hierarchical structures with 150 nm surface roughness, ideal for catalytic applications requiring high surface area.

Osteoconductive Surface Modification of Metallic Implants

Zinc hydrogen phosphate coatings are widely investigated for improving the osteoconductivity of titanium and stainless steel implants. These coatings facilitate the nucleation of hydroxyapatite (HA) by providing phosphate ions that react with calcium in physiological fluids. A study comparing zinc phosphate-modified titanium surfaces to uncoated controls found a 2.3-fold increase in osteoblast proliferation after 14 days [3] [4]. The mechanism involves zinc ions upregulating runt-related transcription factor 2 (RUNX2) and osterix, which drive osteogenic differentiation [3].

Table 1: Comparative Performance of Zinc Hydrogen Phosphate Coatings

Coating MethodSubstrateHA Deposition Rate (nm/day)Osteoblast Proliferation (%)
Electrochemical DepositionTitanium alloy12.4 ± 1.2218 ± 15
Plasma SprayingStainless steel8.7 ± 0.9182 ± 12

Crystallographic studies reveal that the β-phase of zinc hydrogen phosphate (Hopeite) exhibits superior osteoconductivity compared to the α-phase due to its optimized hydrogen bonding network, which enhances protein adsorption [1]. Microelectrophoresis data show that β-zinc hydrogen phosphate surfaces maintain a zeta potential of −32 mV at physiological pH, promoting electrostatic interactions with collagen type I [1].

Antibacterial Coating Mechanisms in Prosthetic Devices

The antibacterial efficacy of zinc hydrogen phosphate coatings stems from the sustained release of Zn²⁺ ions, which disrupt bacterial membrane integrity and inhibit ATP synthesis. In vitro testing against Staphylococcus aureus demonstrated a 99.7% reduction in biofilm formation on zinc phosphate-coated polyetheretherketone (PEEK) surfaces compared to uncoated controls [4]. Zinc ions interfere with quorum sensing by downregulating the agr operon, critical for virulence factor production [4].

Table 2: Antibacterial Activity of Zinc Hydrogen Phosphate Coatings

PathogenLog Reduction (CFU/mL)Biofilm Inhibition (%)
Staphylococcus aureus4.2 ± 0.398.5 ± 1.1
Escherichia coli3.8 ± 0.494.2 ± 2.3

X-ray photoelectron spectroscopy (XPS) analysis confirms that Zn²⁺ release follows Fickian diffusion kinetics, with a steady-state ion concentration of 0.8–1.2 mM over 28 days [2]. This concentration range is bactericidal but remains subtoxic to mammalian cells, as demonstrated by lactate dehydrogenase (LDH) assays showing >90% fibroblast viability [4].

Bioresorbable Scaffold Design for Bone Tissue Regeneration

Zinc hydrogen phosphate’s degradation profile makes it ideal for bioresorbable bone scaffolds. In vivo studies in murine models show that porous ZnHPO₄ scaffolds degrade at 0.12 mm/year, matching the rate of trabecular bone formation [2] [3]. The degradation products—Zn²⁺, PO₄³⁻, and water—upregulate alkaline phosphatase (ALP) activity in mesenchymal stem cells by 40% compared to β-tricalcium phosphate scaffolds [3].

Table 3: Degradation and Mechanical Properties of Scaffold Materials

MaterialCompressive Strength (MPa)Degradation Rate (mm/year)New Bone Volume (%)
Zinc hydrogen phosphate18.7 ± 2.10.12 ± 0.0263.4 ± 4.8
β-Tricalcium phosphate22.4 ± 1.80.08 ± 0.0148.9 ± 3.2

Fibrous encapsulation observed around zinc phosphate implants does not impede degradation, as Zn²⁺ transport occurs via cellular mechanisms such as ZIP8 transporters [2]. This process maintains a balance between scaffold resorption and bone remodeling, achieving 60% volume replacement after 20 months in rat femoral defects [2].

Protein-Metal Phosphate Coordination Complexes in Drug Delivery

Zinc hydrogen phosphate forms stable coordination complexes with proteins through phosphate-oxygen and zinc-nitrogen interactions. For example, bovine serum albumin (BSA) adsorbed onto zinc phosphate nanoparticles exhibits a binding constant (Ka) of 2.1 × 10⁶ M⁻¹, enabling high drug payloads [1]. These complexes protect therapeutic proteins from denaturation, as shown by circular dichroism spectra retaining 92% α-helix content after 72 hours [1].

Table 4: Drug Loading Efficiency of Zinc Phosphate-Protein Complexes

ProteinDrug LoadedLoading Efficiency (%)Release Half-Life (h)
LysozymeVancomycin88.3 ± 3.236.4 ± 2.1
FibrinogenBone morphogenetic protein-274.6 ± 2.852.7 ± 3.5

In situ SAXS analysis reveals that zinc phosphate-protein complexes self-assemble into micellar structures with a core-shell morphology, optimizing controlled release kinetics [1]. Applications in bone-targeted drug delivery leverage the affinity of phosphate groups for hydroxyapatite, achieving 3.5-fold higher vancomycin concentrations in infected rat tibiae compared to systemic administration [4].

Life cycle assessment studies of zinc phosphating processes reveal significant environmental benefits when compared to conventional pretreatment methods. The comprehensive analysis conducted on five industrial process lines demonstrates that zinc phosphating can achieve a 19-22% reduction in climate impact compared to alternative thin film pretreatment technologies [1]. This reduction is primarily attributed to decreased energy consumption requirements and reduced chemical production impacts.

Energy production and consumption represent the most significant contributor to the environmental footprint of zinc phosphating processes, accounting for 40-50% of total environmental impact [1]. The energy-intensive nature of the process stems from the requirement to maintain elevated temperatures (typically 148-163°C) during the phosphating bath operations [2]. However, optimized zinc phosphating systems demonstrate superior energy efficiency compared to conventional alternatives, with studies showing that thin film processes require less energy for heating compared to traditional zinc phosphate treatments [1].

Chemical production impacts constitute another major component of the environmental assessment, representing approximately 25-35% of total impact [1]. Advanced zinc phosphating formulations have successfully reduced these impacts by 50% through optimized chemical compositions and improved process efficiency [1]. The reduction in chemical consumption is particularly significant in automotive applications, where zinc phosphate coatings achieve superior performance with lower material requirements.

Waste treatment and transportation factors account for 15-20% of the total environmental footprint [1]. The phosphating process generates sludge containing zinc and phosphate compounds, which requires proper treatment and disposal [3]. However, recent developments in waste treatment applications have demonstrated the potential for recovering valuable materials from these waste streams, thereby reducing the overall environmental impact [4] [5].

The following table summarizes the key environmental impact categories and their relative contributions:

Impact CategoryContribution (%)Environmental Benefit
Energy Production/Consumption40-5020-25% CO2 reduction
Chemical Production25-3550% impact reduction
Waste Treatment10-15Resource recovery potential
Transportation5-10Reduced chemical transport

Wastewater Treatment Applications for Phosphate Recovery

Zinc hydrogen phosphate demonstrates exceptional performance in wastewater treatment applications, particularly for phosphate recovery and heavy metal removal. Research indicates that zinc oxide-based systems achieve 64% phosphate removal efficiency at optimal conditions of pH 5 and 15 minutes contact time [6]. This efficiency makes zinc-based systems highly effective for treating phosphate-contaminated wastewater streams.

Electrocoagulation processes utilizing zinc electrodes demonstrate superior performance in treating zinc phosphate coating wastewater, achieving 97.7-99.8% removal efficiency for both phosphate and zinc components [3]. The process operates optimally at current densities of 60 A/m² with aluminum electrodes showing 99.8% phosphate removal and 96.7% zinc removal efficiency [3]. Iron electrodes demonstrate comparable performance with 97.7% phosphate and 97.8% zinc removal rates [3].

Advanced adsorbent systems based on layered zinc hydroxide exhibit remarkable phosphate adsorption capacity, reaching 135.4 mg/g under neutral pH conditions [7]. More than 50% of phosphate removal occurs within the first 60 seconds of contact time at initial concentrations of 5 mg/L [7]. The rapid kinetics and high capacity make these systems particularly suitable for industrial wastewater treatment applications.

Resource recovery from zinc phosphate wastewater represents a significant advancement in circular economy principles. Pilot-scale investigations demonstrate that 99% of zinc and 98% of phosphate can be separately recovered through step precipitation and crystallization processes [5]. This recovery process involves pH adjustment to 7 for zinc recovery, followed by crystallization techniques for phosphate separation [5].

The economic and environmental benefits of phosphate recovery include:

  • Elimination of eutrophication risk through nutrient recovery
  • Reduction in heavy metal discharge to water bodies
  • Resource conservation through material recycling
  • Decreased treatment costs through valuable material recovery

Industrial applications have demonstrated water consumption reductions of 34.1% (18,831 m³/year) and chemical consumption decreases of 1.401 kg/year through implementation of zinc phosphate wastewater treatment and recovery systems [8].

Corrosion Inhibition Mechanisms in Automotive Coatings

Zinc hydrogen phosphate functions as a highly effective corrosion inhibitor in automotive coating applications through multiple protective mechanisms. The compound inhibits the anode corrosion process by 95-98% through the formation of protective surface films and chemical interaction with the metal substrate [9]. This exceptional performance has made zinc phosphate the standard pretreatment for automotive components worldwide.

The corrosion inhibition mechanism involves the formation of stable iron phosphate compounds including γ-Fe₂O₃, α-FeOOH, γ-FeOOH, and iron phosphate complexes [9]. These compounds create a protective barrier that prevents corrosive medium penetration into the coating/metal interface [9]. The phosphate coating also enhances wet adhesion properties, with studies showing that zinc phosphate-treated surfaces maintain superior coating integrity under aggressive environmental conditions [9].

Automotive industry applications demonstrate that zinc phosphate coatings extend component life by 30% longer compared to untreated surfaces [10]. This improvement is particularly significant in harsh environments where vehicles are exposed to road salt and moisture. The corrosion resistance improvement translates to substantial cost savings through reduced maintenance requirements and extended component replacement intervals [10].

Coating weight specifications vary according to application method and performance requirements. Spray coating applications typically achieve weights between 1-11 g/m², while immersion coating processes produce weights ranging from 1.6-43 g/m² [11]. For automotive painting applications, optimal coating weights range from 1.6-4.5 g/m² for steel substrates [11].

The electrochemical mechanisms underlying corrosion protection involve the following reactions:

  • Anodic reaction: Fe → Fe²⁺ + 2e⁻
  • Cathodic reaction: O₂ + 2H₂O + 4e⁻ → 4OH⁻
  • Phosphate reaction: Zn₃(PO₄)₂ + 2H₂O + 4OH⁻ → 3Zn(OH)₂ + 2HPO₄²⁻
  • Protective film formation: Fe²⁺ + HPO₄²⁻ → FePO₄ + H⁺ + e⁻

Modern automotive manufacturers report that virtually all commercial vehicles incorporate zinc phosphate conversion coatings to protect bodywork from corrosion and provide an adhesive primer layer for subsequent paint applications [12]. The widespread adoption reflects the superior performance and cost-effectiveness of zinc phosphate systems in demanding automotive environments.

Heavy Metal Immobilization in Contaminated Soil Remediation

Zinc hydrogen phosphate demonstrates exceptional effectiveness in heavy metal immobilization applications for contaminated soil remediation. Phosphate treatment reduces heavy metal water solubility by 84-99% through the formation of stable, insoluble metal-phosphate complexes [13]. This immobilization efficiency makes phosphate-based amendments among the most effective in-situ remediation technologies available.

The mechanism of heavy metal immobilization involves both surface complexation of metal ions on phosphate grains and precipitation of metal-containing phosphate compounds [13]. The effectiveness follows the affinity order: Lead > Copper > Zinc, with lead showing the highest stabilization efficiency [14]. For lead contaminated soils, stabilization efficiency exceeds 96-98%, while zinc and copper achieve 33-48% and 47-68% stabilization respectively [14].

Particle size optimization significantly enhances immobilization performance. Studies demonstrate that reducing phosphate rock particle size to less than 4.26 μm increases immobilization efficiency by 40-55% compared to larger particles [15]. The enhanced performance is attributed to increased surface area and improved dissolution kinetics of the phosphate amendment [15].

Advanced phosphate-based binders demonstrate superior performance in contaminated soil stabilization. The KMP binder system (composed of oxalic acid-activated phosphate rock, monopotassium phosphate, and reactive magnesia) achieves formation of hopeite (Zn₃(PO₄)₂·4H₂O) and scholzite (CaZn₂(PO₄)₂·2H₂O) as primary immobilization products [16]. These compounds effectively reduce metal leachability below regulatory limits [16].

Sequential extraction analysis reveals that phosphate treatment converts 70-80% of exchangeable fraction metals to residual fraction, indicating long-term stability of the immobilization [17]. The transformation involves formation of stable compounds including:

  • Calcium-phosphate-lead precipitates
  • Lead orthophosphate (PbHPO₄, Pb₃(PO₄)₂)
  • Pyromorphite (Pb-PO₄-Cl/OH)
  • Mixed heavy metal deposits (Fe-PO₄-Ca-Pb-Zn-OH)

Environmental benefits of phosphate-based soil remediation include:

  • Prevention of groundwater contamination through reduced metal mobility
  • Elimination of soil excavation requirements through in-situ treatment
  • Long-term stability of immobilized metals under varying environmental conditions
  • Reduced bioavailability of toxic metals to plants and organisms by 50-75%

Field applications demonstrate that phosphate rock application at 2.5-5% by weight achieves optimal immobilization performance while maintaining soil pH within acceptable ranges [15]. The treatment effectiveness remains stable over multiple years, with studies showing continued metal immobilization after 2-3 cropping cycles [15].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

161.906037 g/mol

Monoisotopic Mass

161.906037 g/mol

Heavy Atom Count

6

Other CAS

14332-60-6

General Manufacturing Information

Phosphoric acid, zinc salt (1:1): ACTIVE

Dates

Last modified: 02-18-2024

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